Methyl 5-iodohepta-5,6-dienoate
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Overview
Description
Methyl 5-iodohepta-5,6-dienoate is an organic compound with the molecular formula C8H11IO2 It is a derivative of heptadienoic acid, featuring an iodine atom at the 5th position and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-iodohepta-5,6-dienoate can be synthesized through several methods. One common approach involves the iodination of heptadienoic acid followed by esterification. The iodination step typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position. The resulting iodinated acid is then esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodohepta-5,6-dienoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted heptadienoates with different functional groups replacing the iodine atom.
Oxidation: Products include heptadienoic acid derivatives.
Reduction: Products include saturated heptanoate derivatives.
Scientific Research Applications
Methyl 5-iodohepta-5,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-iodohepta-5,6-dienoate involves its interaction with specific molecular targets. The iodine atom and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles. The double bonds in the diene system can participate in various addition reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromohepta-5,6-dienoate
- Methyl 5-chlorohepta-5,6-dienoate
- Methyl 5-fluorohepta-5,6-dienoate
Uniqueness
Methyl 5-iodohepta-5,6-dienoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, providing access to a broader range of derivatives .
Properties
CAS No. |
82645-34-9 |
---|---|
Molecular Formula |
C8H11IO2 |
Molecular Weight |
266.08 g/mol |
InChI |
InChI=1S/C8H11IO2/c1-3-7(9)5-4-6-8(10)11-2/h1,4-6H2,2H3 |
InChI Key |
CUJHDPALNKNNSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=C=C)I |
Origin of Product |
United States |
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